![molecular formula C15H21NOS B5869368 1-[2-(ethylthio)benzoyl]azepane](/img/structure/B5869368.png)
1-[2-(ethylthio)benzoyl]azepane
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Overview
Description
1-[2-(ethylthio)benzoyl]azepane, also known as EBA, is a chemical compound that has gained significant attention in scientific research due to its potential for use as a biochemical tool. EBA is a small molecule that can be synthesized in the laboratory and has been shown to have a range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-[2-(ethylthio)benzoyl]azepane involves its interaction with cysteine residues on proteins. Cysteine residues are commonly found in proteins and are important for protein structure and function. 1-[2-(ethylthio)benzoyl]azepane has been shown to selectively bind to cysteine residues, which can lead to changes in protein activity and function. The specific effects of 1-[2-(ethylthio)benzoyl]azepane on protein function depend on the location of the cysteine residue within the protein and the specific function of the protein.
Biochemical and physiological effects:
1-[2-(ethylthio)benzoyl]azepane has been shown to have a range of biochemical and physiological effects. In particular, 1-[2-(ethylthio)benzoyl]azepane has been shown to affect protein activity and function, which can have downstream effects on cellular processes. 1-[2-(ethylthio)benzoyl]azepane has also been shown to have antioxidant properties, which may be related to its ability to bind to cysteine residues on proteins.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[2-(ethylthio)benzoyl]azepane in lab experiments is its ability to selectively target cysteine residues on proteins. This property of 1-[2-(ethylthio)benzoyl]azepane allows researchers to probe the function of specific proteins and enzymes in a targeted manner. However, one limitation of using 1-[2-(ethylthio)benzoyl]azepane is its potential for off-target effects. 1-[2-(ethylthio)benzoyl]azepane may bind to cysteine residues on proteins other than the target protein, which can lead to unintended effects.
Future Directions
There are several future directions for research on 1-[2-(ethylthio)benzoyl]azepane. One area of research is the development of new 1-[2-(ethylthio)benzoyl]azepane derivatives with improved properties, such as increased selectivity or potency. Another area of research is the application of 1-[2-(ethylthio)benzoyl]azepane in the study of specific biological processes, such as protein-protein interactions or enzyme activity. Additionally, 1-[2-(ethylthio)benzoyl]azepane may have potential as a therapeutic agent for the treatment of diseases related to oxidative stress or protein dysfunction.
Synthesis Methods
The synthesis of 1-[2-(ethylthio)benzoyl]azepane involves a series of chemical reactions that start with the reaction of 2-ethylthiobenzoic acid with thionyl chloride to form the corresponding acid chloride. This is followed by the reaction of the acid chloride with 1-azepanamine to yield the desired product, 1-[2-(ethylthio)benzoyl]azepane. The synthesis of 1-[2-(ethylthio)benzoyl]azepane is relatively straightforward and can be carried out in a laboratory setting using standard chemical techniques.
Scientific Research Applications
1-[2-(ethylthio)benzoyl]azepane has been used in scientific research as a biochemical tool to probe the function of proteins and enzymes. Specifically, 1-[2-(ethylthio)benzoyl]azepane has been shown to bind to cysteine residues on proteins, which can lead to changes in protein activity and function. This property of 1-[2-(ethylthio)benzoyl]azepane has been used to study a range of biological processes, including protein-protein interactions, enzyme activity, and protein localization.
properties
IUPAC Name |
azepan-1-yl-(2-ethylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NOS/c1-2-18-14-10-6-5-9-13(14)15(17)16-11-7-3-4-8-12-16/h5-6,9-10H,2-4,7-8,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FHMGSYIEYXWUQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)N2CCCCCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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